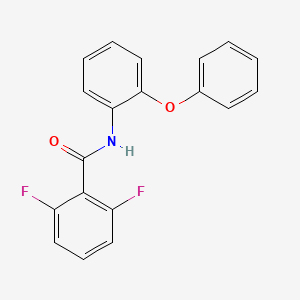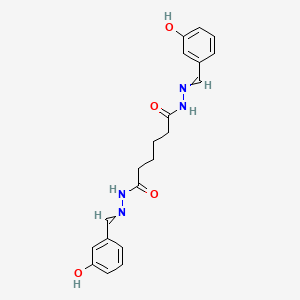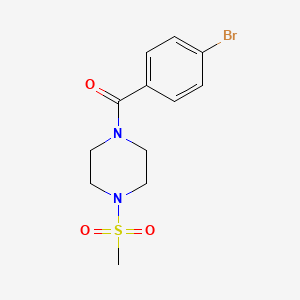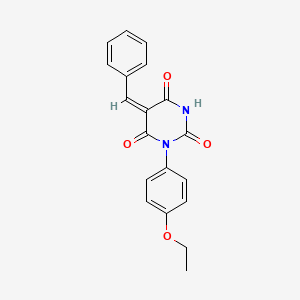![molecular formula C20H25N5O2 B4838387 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4838387.png)
4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule inhibitor that specifically targets the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone works by binding to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to decreased activation of key pathways involved in cell growth, survival, and motility, ultimately resulting in decreased cancer cell proliferation and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and sensitize cancer cells to radiation and chemotherapy. Additionally, it has been shown to decrease the expression of genes involved in drug resistance and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR, which allows for more precise targeting of cancer cells. It has also been extensively studied, with a large body of literature supporting its use in cancer research. However, this compound also has several limitations. It is not effective against all types of cancer, and its efficacy can vary depending on the specific EGFR mutations present in a given tumor. Additionally, it has poor solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone. One area of interest is in developing combination therapies that use this compound in conjunction with other targeted therapies or chemotherapy drugs. Additionally, there is interest in developing new analogs of this compound that may have improved efficacy or solubility. Finally, there is ongoing research to better understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance in cancer cells.
Aplicaciones Científicas De Investigación
4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone has been widely used in scientific research for its ability to inhibit EGFR, a receptor that is overexpressed in many types of cancer. It has been shown to effectively block EGFR-mediated signaling pathways, leading to decreased cell proliferation, invasion, and metastasis. This compound has also been used in preclinical studies to evaluate its potential therapeutic efficacy against various types of cancer, including breast, lung, and head and neck cancers.
Propiedades
IUPAC Name |
4-anilino-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-14-13-24-9-11-25(12-10-24)20-22-16-7-4-8-17(27)18(16)19(23-20)21-15-5-2-1-3-6-15/h1-3,5-6,26H,4,7-14H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHKIOGDODGBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)CCO)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(3-formyl-1H-indol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838319.png)

![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4838327.png)
![2-chloro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4838333.png)


![N-allyl-2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4838351.png)
![2-(4-biphenylyl)-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4838356.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(3-methylbutyl)benzamide](/img/structure/B4838357.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4838363.png)
![3-[({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4838371.png)

![1-ethyl-4-[2-(2-naphthyloxy)propanoyl]piperazine](/img/structure/B4838377.png)

